molecular formula C11H16ClN B1583676 N-(2-chloroethyl)-N-ethyl-3-methylaniline CAS No. 22564-43-8

N-(2-chloroethyl)-N-ethyl-3-methylaniline

Cat. No. B1583676
CAS RN: 22564-43-8
M. Wt: 197.7 g/mol
InChI Key: DLRPOOIAFCOLII-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-N-ethyl-3-methylaniline, or CEME, is an aniline derivative that is used in a wide range of scientific research applications. CEME has a variety of biochemical and physiological effects, and it is used in lab experiments to study a variety of topics, from drug metabolism to cell signaling.

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

The compound is used in the field of cancer research, specifically in the treatment of brain tumors and leukemia .

Summary of the Application

N-(2-chloroethyl)-N-nitrosoureas, which include compounds like carmustine (BCNU) and lomustine, are used in critical cases of brain tumors or leukemia . These compounds are very toxic in nature .

Methods of Application or Experimental Procedures

The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites . Almost all of the literature predicting the mechanism does not discuss nitric oxide (NO) release as one of the viable mechanistic pathways for these N-(2-chloroethyl)-N-nitrosoureas . The NO release is probed through fluorescence and the traditional Griess reagent assay .

Results or Outcomes Obtained

Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions, compared to the clinical compound BCNU, based on the results on human breast (MCF-7) and lung (A549) adenocarcinoma cell lines . The IC 50 values range from about 38–95 μM . Encouragingly the 1-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (2a) is selectively more toxic to the A549 cancer cells (IC 50 = 41 ± 4 μM) than the normal mouse embryonic fibroblast (NIH3T3, IC 50 63 ± 4 μM) or non-tumorigenic human embryonic kidney cell line (HEK293T, IC 50 = 83 ± 2 μM) and arrests the cell cycle in the G2/M-phase in the A549 cell line . Even under hypoxic conditions compound 2a is active at 49 ± 5 μM .

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of organic synthesis .

Summary of the Application

N-(2-Chloroethyl)-N,N-dimethylammonium chloride, a related compound, is used for synthesis . This compound is used as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Unfortunately, the source does not provide detailed information on the methods of application or experimental procedures .

Results or Outcomes Obtained

The outcomes obtained would also depend on the particular synthesis being carried out. The source does not provide detailed information on the results or outcomes obtained .

Application in Crystal Structure Analysis

Specific Scientific Field

This compound is used in the field of crystal structure analysis .

Summary of the Application

The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium, a related compound, has been analyzed .

Methods of Application or Experimental Procedures

The compound was likely crystallized, and its structure was then analyzed using techniques such as X-ray crystallography . Unfortunately, the source does not provide detailed information on the methods of application or experimental procedures .

Results or Outcomes Obtained

The structure solution shows the presence of the chloride salt of a triethylammonium derivative. One of the ethyl chains bonded to the pnicogen atom features a chlorine atom as a terminal substituent. N–C bond lengths span a range of 1.5003 (11)–1.5067 (12) Å with the shortest bond realized to the halogenated alkyl chain .

properties

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPOOIAFCOLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066809
Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)-N-ethyl-3-methylaniline

CAS RN

22564-43-8
Record name N-(2-Chloroethyl)-N-ethyl-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22564-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022564438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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